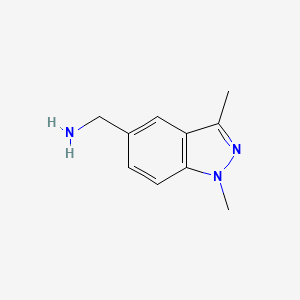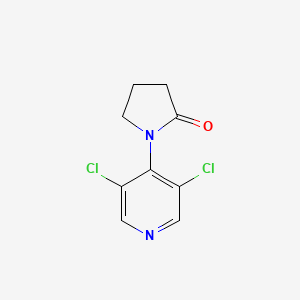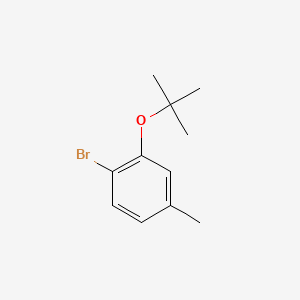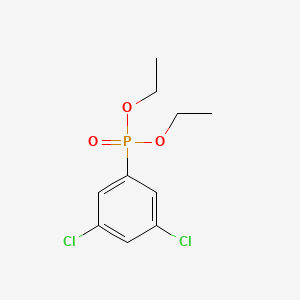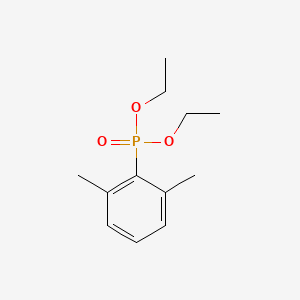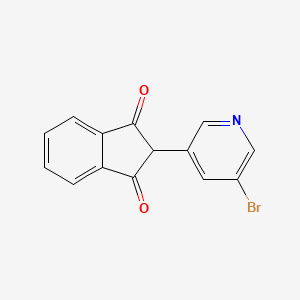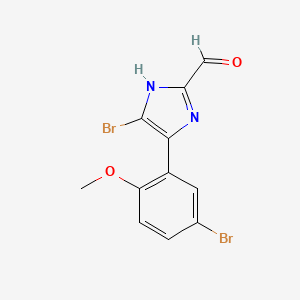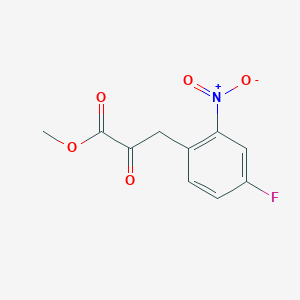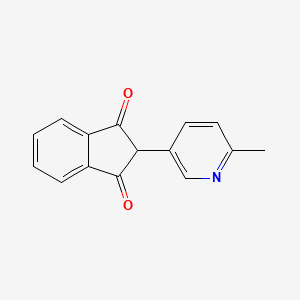![molecular formula C14H16F3NO4 B13689434 2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a phenyl group, and a propanoic acid moiety, along with a trifluoroacetate counterion. Its unique structure makes it a valuable building block in organic synthesis and pharmaceutical research .
准备方法
The synthesis of 2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a suitable phenylboronic acid or phenyl halide.
Introduction of the Propanoic Acid Moiety: The propanoic acid group is added through esterification or amidation reactions.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalytic processes and advanced purification techniques .
化学反应分析
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group allow the compound to bind to enzymes and receptors, modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate can be compared with similar compounds such as:
3-Phenylpropanoic Acid: This compound lacks the azetidine ring and trifluoroacetate counterion, making it less versatile in certain applications.
2-(3-Fluorobiphenyl-4-yl)propanoic Acid: This compound has a similar propanoic acid moiety but differs in the substitution pattern on the phenyl ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and binding properties, making it a valuable tool in various research fields .
属性
分子式 |
C14H16F3NO4 |
|---|---|
分子量 |
319.28 g/mol |
IUPAC 名称 |
2-[4-(azetidin-3-yl)phenyl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c1-8(12(14)15)9-2-4-10(5-3-9)11-6-13-7-11;3-2(4,5)1(6)7/h2-5,8,11,13H,6-7H2,1H3,(H,14,15);(H,6,7) |
InChI 键 |
WPFQZONYTSRIMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C2CNC2)C(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


